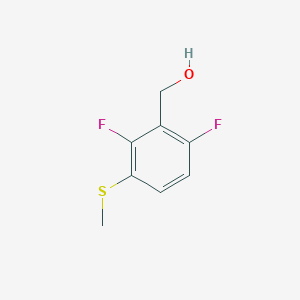

2,6-Difluoro-3-(methylthio)benzyl alcohol

Description

BenchChem offers high-quality 2,6-Difluoro-3-(methylthio)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-(methylthio)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluoro-3-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2OS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQZXCPQIATUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Route for 2,6-Difluoro-3-(methylthio)benzyl alcohol

[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

The synthesis of 2,6-Difluoro-3-(methylthio)benzyl alcohol (CAS: 1428234-82-5) presents a specific regiochemical challenge. The 1,2,3-trisubstitution pattern on the electron-deficient difluorobenzene core requires precise control to avoid common isomers (such as the 4-methylthio derivative).[1]

Retrosynthetic Logic

The target molecule contains three functional groups on the benzene ring:

Standard Nucleophilic Aromatic Substitution (

Therefore, the Directed Ortho Metallation (DoM) strategy is the most authoritative and reliable route. The fluorine atom at C2 serves as a powerful Ortho Directing Group (ODG), rendering the C3 proton significantly more acidic than the C4 proton.

Pathway Selection:

Part 2: Detailed Synthesis Protocol

Phase 1: Preparation of Starting Material (If not purchased)

Reaction: Reduction of 2,6-Difluorobenzaldehyde

Reagents: Sodium Borohydride (

If starting from the aldehyde, a standard reduction is performed to obtain the alcohol. This step is quantitative and establishes the C1 functionality.

Phase 2: Directed Ortho Metallation (DoM) & Sulfenylation

This is the critical C-S bond-forming step.[1] The use of a dianion strategy avoids the need for hydroxyl protection-deprotection steps, increasing atom economy.

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 2,6-Difluorobenzyl alcohol | Substrate | 1.0 | Dried azeotropically if needed.[1][3] |

| n-Butyllithium (n-BuLi) | Base | 2.2 | 2.5 M in hexanes.[1] Titrate before use. |

| Dimethyl Disulfide (MeSSMe) | Electrophile | 1.2 | High purity; stench management required.[1] |

| THF (Tetrahydrofuran) | Solvent | - | Anhydrous, inhibitor-free.[1] |

| Ammonium Chloride | Quench | Excess | Saturated aqueous solution.[1] |

Step-by-Step Protocol

-

System Setup:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Maintain a positive pressure of inert gas (

or Ar) throughout.

-

-

Dianion Formation:

-

Charge the flask with 2,6-difluorobenzyl alcohol (1.0 equiv) and anhydrous THF (0.2 M concentration relative to substrate).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Critical Step: Add n-BuLi (2.2 equiv) dropwise over 30 minutes.

-

Mechanistic Note: The first equivalent deprotonates the hydroxyl group to form the lithium alkoxide. The second equivalent performs the C-H deprotonation at the C3 position, directed by the adjacent C2 fluorine (inductive effect) and the alkoxide (coordination).

-

-

Stir at -78 °C for 1 hour . The solution typically turns a yellow/orange hue, indicating the formation of the aryllithium species.

-

-

Electrophilic Trapping:

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous

. -

Extract the aqueous layer with Ethyl Acetate (

). -

Wash the combined organics with water and brine.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

-

Target Product: 2,6-Difluoro-3-(methylthio)benzyl alcohol.[1]

-

Part 3: Mechanism & Visualization[1]

Reaction Pathway Diagram

The following diagram illustrates the transformation from the aldehyde precursor through the dianion intermediate to the final thioether.

Caption: Synthesis flow from aldehyde precursor to final thioether via regioselective lithiation.

Mechanistic Rationale

The regioselectivity is governed by the Complex Induced Proximity Effect (CIPE) and the inductive acidity of the C-H bond.

-

Acidity: The proton at C3 is flanked by a fluorine atom. The strong inductive withdrawal (-I effect) of fluorine increases the acidity of the ortho-proton (

reduction). -

Directing Group: While the lithium alkoxide at C1 is a weak director, the C2-Fluorine is a potent Ortho Directing Group. The cooperative effect ensures lithiation occurs exclusively at C3/C5 (which are equivalent by symmetry in the starting material) rather than C4.

Part 4: Analytical Data & Validation

To validate the synthesis, the following analytical signatures should be confirmed.

| Analytical Method | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | Methylthio group (-SMe).[1] | |

| Benzylic methylene (-CH₂OH).[1] | ||

| Aromatic protons (AB system due to loss of symmetry).[1] | ||

| ¹⁹F NMR | Two distinct signals | Loss of symmetry confirms substitution at C3.[1] (Starting material has 1 signal).[1][4] |

| MS (EI/ESI) | Molecular Ion ( | Consistent with formula |

Part 5: Safety & Process Considerations

Pyrophoric Reagents

n-Butyllithium is pyrophoric.[1]

-

Protocol: Use a "sure-seal" bottle and cannula transfer techniques.

-

Quench: Have a designated isopropanol/heptane quench bath ready for syringe cleaning.[1]

Stench Management

Dimethyl Disulfide has a potent, offensive odor.

-

Containment: All transfers must occur in a high-efficiency fume hood.

-

Decontamination: Treat all glassware and waste with dilute bleach (sodium hypochlorite) to oxidize residual sulfur compounds before removal from the hood.

Exotherms

The lithiation step is exothermic.

-

Control: Addition of n-BuLi must be slow enough to maintain internal temperature below -70 °C. A sudden temperature spike can lead to benzyne formation or polymerization.[1]

References

-

Regioselective Lithiation of Difluorobenzenes

-

General Methodology for DoM on Benzyl Alcohols

-

Commercial Availability & CAS Verification

-

Reaction of Lithiated Species with Disulfides

spectroscopic data (NMR, IR, MS) of 2,6-Difluoro-3-(methylthio)benzyl alcohol

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2,6-Difluoro-3-(methylthio)benzyl alcohol

Disclaimer: The spectroscopic data presented in this guide for 2,6-Difluoro-3-(methylthio)benzyl alcohol is predictive . It has been derived from established principles of spectroscopic analysis and by drawing analogies from structurally related compounds. While this guide is constructed to be a scientifically robust resource for researchers, the data herein is intended for theoretical and illustrative purposes until experimentally verified.

Introduction

2,6-Difluoro-3-(methylthio)benzyl alcohol is a substituted aromatic alcohol of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent pattern. The presence of two electron-withdrawing fluorine atoms ortho to the benzyl alcohol moiety, combined with an electron-donating methylthio group, creates a complex electronic environment that influences its reactivity and intermolecular interactions. Accurate characterization of this molecule is paramount for its application in drug development and materials research. This guide provides a comprehensive, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are grounded in fundamental spectroscopic principles and data from analogous structures, offering a valuable reference for its identification and characterization.

Molecular Structure and Properties

The structural arrangement of the substituents on the benzene ring is key to interpreting its spectroscopic data.

-

Molecular Formula: C₈H₈F₂OS

-

Molecular Weight: 190.21 g/mol

-

CAS Number: 1428234-82-5

Caption: Chemical structure of 2,6-Difluoro-3-(methylthio)benzyl alcohol.

Predicted ¹H NMR Spectrum

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.25 | t | J(H,F) ≈ 8.0, J(H,H) ≈ 8.0 | 1H | Ar-H |

| ~6.95 | t | J(H,F) ≈ 8.0, J(H,H) ≈ 8.0 | 1H | Ar-H |

| ~4.80 | s | - | 2H | -CH₂OH |

| ~2.50 | s | - | 3H | -SCH₃ |

| ~2.20 | br s | - | 1H | -OH |

Justification of Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-4 and H-5): The two aromatic protons are expected to be in the range of 6.9-7.3 ppm.[1] The two ortho fluorine atoms are strongly electron-withdrawing, which would generally deshield the aromatic protons. However, the methylthio group at position 3 is electron-donating through resonance, which would shield the proton at position 5. The proton at position 4 is para to the methylthio group and will also experience some shielding. The observed signals are predicted to be triplets due to coupling with the adjacent aromatic proton and the fluorine atom at position 6 (for H-5) and position 2 (for H-4).

-

Benzylic Protons (-CH₂OH): The methylene protons of the benzyl alcohol are adjacent to an oxygen atom and an aromatic ring, placing their predicted chemical shift around 4.80 ppm.[1] This signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Methylthio Protons (-SCH₃): The methyl protons of the thioether group are expected to appear as a sharp singlet around 2.50 ppm, a characteristic region for such groups.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is predicted to be a broad singlet around 2.20 ppm and may exchange with deuterium in the presence of D₂O.

Predicted ¹³C NMR Spectrum

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Use a proton-decoupled sequence to obtain singlets for all unique carbon atoms.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).[2]

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 (dd) | C-F (C-2, C-6) |

| ~135 (t) | Ar-C (C-4) |

| ~125 (t) | Ar-C (C-5) |

| ~120 (t) | Ar-C (C-1) |

| ~115 (d) | Ar-C (C-3) |

| ~60 | -CH₂OH |

| ~15 | -SCH₃ |

Justification of Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: The carbons directly bonded to fluorine (C-2 and C-6) are expected to have the largest chemical shift (around 160 ppm) and will appear as a doublet of doublets due to one-bond and two-bond C-F coupling.[3] The other aromatic carbons will also show coupling to fluorine, appearing as triplets or doublets. Their chemical shifts are influenced by the electronic effects of all substituents.[4][5]

-

Benzylic Carbon (-CH₂OH): This carbon, being attached to an oxygen atom, is expected to resonate in the range of 60-65 ppm.[6]

-

Methylthio Carbon (-SCH₃): The methyl carbon of the thioether is typically found in the upfield region of the spectrum, around 15 ppm.

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Liquid Film: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, it can be ground with KBr powder and pressed into a thin pellet.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a solution cell.

-

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Characteristic IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| ~3050 (medium) | C-H stretch | Aromatic |

| ~2920, 2850 (weak) | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| ~1600, 1480 (medium) | C=C stretch | Aromatic ring |

| ~1250 (strong) | C-F stretch | Aryl fluoride |

| ~1050 (strong) | C-O stretch | Primary alcohol |

| ~700 (medium) | C-S stretch | Thioether |

Justification of Predicted IR Spectrum

-

O-H Stretch: A broad and strong absorption around 3350 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration in an alcohol.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[7]

-

Aromatic C=C Stretches: The benzene ring will exhibit characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: The strong C-F stretching vibration for aryl fluorides is expected in the 1250-1100 cm⁻¹ range.[8][9]

-

C-O Stretch: A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

-

C-S Stretch: The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 700 cm⁻¹.[10]

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 190.

-

Major Fragment Ions:

-

m/z = 172: Loss of H₂O (water) from the molecular ion.

-

m/z = 159: Loss of -CH₂OH (hydroxymethyl radical) from the molecular ion.

-

m/z = 145: Loss of -SCH₃ (methylthio radical) from the molecular ion.

-

m/z = 91 (or related tropylium-like ion): This is a common fragment for benzyl derivatives, though its formation might be influenced by the substituents.[11]

-

Caption: Predicted major fragmentation pathways for 2,6-Difluoro-3-(methylthio)benzyl alcohol in EI-MS.

Justification of Predicted Mass Spectrum

The fragmentation of benzyl alcohols upon electron ionization is well-documented.[12][13] The molecular ion is expected to be observed. Common fragmentation pathways include the loss of water, the hydroxymethyl radical, and cleavage of the C-S bond to lose the methylthio radical.[14] The stability of the resulting carbocations will dictate the relative abundance of these fragment ions.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2,6-Difluoro-3-(methylthio)benzyl alcohol. The predicted data, based on established spectroscopic principles and comparison with analogous compounds, serves as a valuable baseline for researchers working on the synthesis and characterization of this molecule. Experimental verification of these predictions will be crucial for confirming the structure and purity of synthesized 2,6-Difluoro-3-(methylthio)benzyl alcohol and will contribute to a deeper understanding of the interplay of its unique substituents on its spectroscopic properties.

References

-

Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

-

Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, et al. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. [Link]

-

Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

-

Unknown Author. (2026). What are the spectroscopic characteristics of 2,6 - Difluorobenzyl Alcohol 19064 - 18 - 7?. Fengda Chemical Co., Ltd. Blog. [Link]

-

Various Authors. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Chemistry Stack Exchange. [Link]

-

Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Bernstein Group Publications. [Link]

-

Dr. Ian Hunt. Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

-

A. G. Giumanini, G. Verardo, L. Randaccio. (1997). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed. [Link]

-

Unknown Author. (2015). Fragmentation of different functional groups. Slideshare. [Link]

-

National Center for Biotechnology Information. 2,6-Difluorobenzyl alcohol. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. 2,6-Difluorobenzyl alcohol. NIST Chemistry WebBook. [Link]

-

Unknown Author. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

-

J. K. Lee, M. S. Kim, S. K. Kim. (2012). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Progressive Academic Publishing. [Link]

-

Unknown Author. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Royal Society of Chemistry. (2019). Contents - Rsc.org. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Unknown Author. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Unknown Source. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Doc Brown's Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Raymond J. Abraham, Matthieu Reid. (2019). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Cheméo. (2010). Chemical Properties of p-(Methylthio)benzyl alcohol (CAS 3446-90-0). Cheméo. [Link]

-

Dr. Ian Hunt. Ch 13 - Aromatic H. University of Calgary. [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Mounir A. I. Salem, Tarik E. Ali, Magda I. Marzouk, et al. (2014). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. [Link]

-

David J. Harvey, Gil-Soo Jhe, Jason S. E. Lee, et al. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. [Link]

-

Mounir A. I. Salem, Tarik E. Ali, Magda I. Marzouk, et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. m.youtube.com [m.youtube.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 10. Thioanisole(100-68-5) IR Spectrum [m.chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Fragmentation of different functional groups | PPTX [slideshare.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

starting materials for 2,6-Difluoro-3-(methylthio)benzyl alcohol synthesis

The synthesis of 2,6-Difluoro-3-(methylthio)benzyl alcohol requires a strategic approach to navigate the competing reactivities of the fluorine substituents and the directing effects required to install the methylthio (-SMe) and hydroxymethyl (-CH₂OH) groups at specific positions.[1]

Based on the retrosynthetic analysis of the substitution pattern, the most robust and chemically precise route involves the "Thioether-First" Lithiation Strategy . This pathway avoids the high risk of unwanted nucleophilic aromatic substitution (SₙAr) on the fluorine atoms that would occur if the aldehyde were introduced prior to the sulfur moiety.

Executive Summary

-

Target Molecule: 2,6-Difluoro-3-(methylthio)benzyl alcohol (CAS: 1428234-82-5).[1]

-

Core Challenge: Installing the methylthio group at the meta position relative to the benzylic carbon without displacing the labile ortho-fluorines.

-

Recommended Route: Palladium-catalyzed C-S coupling of 1-bromo-2,4-difluorobenzene followed by regioselective lithiation-formylation and reduction.[1]

-

Key Intermediate: 2,4-Difluorothioanisole (1,3-difluoro-4-(methylthio)benzene).[1]

Part 1: Retrosynthetic Analysis & Strategy

The molecule consists of a benzene core decorated with two fluorines (positions 2,6), a methylthio group (position 3), and a benzyl alcohol moiety (position 1).[2]

Logical Disconnection:

-

Alcohol Formation: The primary alcohol is best derived from the reduction of the corresponding aldehyde (2,6-difluoro-3-(methylthio)benzaldehyde ).[1]

-

C-C Bond Formation (Formylation): The aldehyde functionality is flanked by two fluorine atoms.[1] This specific motif suggests a Directed Ortho Lithiation (DoM) strategy.[1] The proton located between two fluorine atoms (the C-2 position of a 1,3-difluorobenzene scaffold) is significantly more acidic (pKa ~32) than other aromatic protons, allowing for highly regioselective deprotonation.

-

C-S Bond Formation: The precursor for lithiation must be 2,4-difluorothioanisole .[1] This intermediate can be synthesized from the commercially available 1-bromo-2,4-difluorobenzene via Pd-catalyzed cross-coupling.[1]

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol and functional group compatibility.

Part 2: Detailed Synthetic Protocol

Step 1: Synthesis of 2,4-Difluorothioanisole

Objective: Convert the aryl bromide to a methyl thioether while preserving the fluorine substituents.

Rationale: Introducing the electron-donating -SMe group before the aldehyde is critical.[1] An aldehyde group would activate the ring towards Nucleophilic Aromatic Substitution (SₙAr), causing the sodium thiomethoxide to displace one of the fluorines instead of the bromine. The -SMe group deactivates the ring towards SₙAr, protecting the fluorines for the next step.

Reagents:

-

Substrate: 1-Bromo-2,4-difluorobenzene (Commercial, CAS 348-57-2)[1]

-

Nucleophile: Sodium thiomethoxide (NaSMe)[1]

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))[1]

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)[1][2]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

-

Charging: Add 1-bromo-2,4-difluorobenzene (1.0 equiv), NaSMe (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%) to the flask.

-

Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate) via syringe.

-

Reaction: Degas the mixture with argon for 10 minutes. Heat to 100°C for 12–16 hours.[1] Monitor by GC-MS for the disappearance of the bromide.[1]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Dilute with ethyl acetate and wash with water and brine.[1]

-

Purification: Dry organic phase over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Step 2: Regioselective Lithiation & Formylation

Objective: Install the aldehyde group specifically between the two fluorine atoms.

Rationale: The C-H bond between the two fluorine atoms (C-3 of the starting material ring) is the most acidic site due to the inductive effect of the two ortho-fluorines. Treatment with Lithium Diisopropylamide (LDA) at low temperature will selectively deprotonate this position.[1] Quenching with DMF installs the formyl group.

Reagents:

Protocol:

-

Lithiation: In a flame-dried Schlenk flask under nitrogen, dissolve 2,4-difluorothioanisole (1.0 equiv) in anhydrous THF. Cool the solution to -78°C (Dry ice/acetone bath).

-

Deprotonation: Add LDA (1.1 equiv) dropwise over 20 minutes, maintaining the internal temperature below -70°C. Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78°C for 30 minutes, then allow the mixture to slowly warm to 0°C over 1 hour.

-

Quench: Quench the reaction with saturated aqueous NH₄Cl solution.

-

Workup: Extract with diethyl ether (3x). Wash combined organics with water and brine.[1][6] Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Step 3: Reduction to Benzyl Alcohol

Objective: Reduce the aldehyde to the final alcohol product.

Reagents:

-

Substrate: 2,6-Difluoro-3-(methylthio)benzaldehyde

-

Reductant: Sodium Borohydride (NaBH₄)[1]

Protocol:

-

Dissolution: Dissolve the aldehyde (1.0 equiv) in Methanol (0.5 M) and cool to 0°C.

-

Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).[1]

-

Stirring: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (Aldehyde spot should disappear).[1]

-

Quench: Carefully add water or 1M HCl to quench excess borohydride (pH ~5-6).[1]

-

Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.[2][3][4]

-

Final Purification: If necessary, recrystallize from Hexanes/DCM or perform a short silica plug filtration.

-

Final Product:2,6-Difluoro-3-(methylthio)benzyl alcohol .[1]

-

Part 3: Data Summary & Critical Control Points

Quantitative Data & Stoichiometry

| Reagent | Equiv.[1][8] | Role | Critical Parameter |

| 1-Bromo-2,4-difluorobenzene | 1.0 | Starting Material | Purity >98% essential |

| NaSMe | 1.2 | Nucleophile | Anhydrous; hygroscopic solid |

| Pd₂(dba)₃ / Xantphos | 0.02 | Catalyst System | Oxygen-free atmosphere required |

| LDA | 1.1 | Lithiation Base | Temp must stay < -70°C |

| DMF | 1.5 | Electrophile | Must be anhydrous |

| NaBH₄ | 1.5 | Reductant | Add slowly to control gas evolution |

Process Workflow Diagram

Figure 2: Sequential process flow for the synthesis.

Part 4: Safety & Handling (E-E-A-T)

-

Thiol/Sulfide Odor Control: Sodium thiomethoxide and the intermediate thioanisole have potent, disagreeable odors.[1] All reactions in Step 1 must be performed in a well-ventilated fume hood.[1] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize sulfur residues and neutralize odors.[1]

-

Lithium Reagents: LDA is pyrophoric and moisture-sensitive.[1] Syringes and needles must be oven-dried and purged with inert gas.[1] A runaway exotherm during DMF addition can lead to side reactions; strict temperature control at -78°C is mandatory.[1]

-

Fluorinated Intermediates: Polyfluorinated benzenes can exhibit distinct toxicity profiles. Standard PPE (gloves, goggles, lab coat) is required.[2]

References

-

Regioselective Lithiation of Difluorobenzenes

-

Source: Bridges, A. J., et al. "Fluorine as an Ortho-Directing Group in Aromatic Lithiation."[2] Journal of Organic Chemistry, 1990.

- Relevance: Establishes the C-2 position (between fluorines)

-

-

Palladium-Catalyzed C-S Coupling

-

Synthesis of 3-Bromo-2,6-difluorobenzaldehyde (Alternative Intermediate)

-

General Reduction Protocols

Sources

- 1. 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN1458137A - Process for preparing 2,3,5,6-Tetrafluoro-para-xylyl alcohol - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Potential Biological Activities of 2,6-Difluoro-3-(methylthio)benzyl alcohol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2,6-Difluoro-3-(methylthio)benzyl alcohol. In the absence of direct empirical data for this specific molecule, this document leverages a rational, structure-based approach to predict its pharmacological potential. By deconstructing the molecule into its core functional components—a 2,6-difluorinated aromatic ring, a methylthio group, and a benzyl alcohol moiety—we can infer potential anticancer, antimicrobial, and anti-inflammatory properties based on established principles of medicinal chemistry and evidence from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers, offering theoretical insights and proposing robust experimental frameworks to systematically investigate and validate these predicted biological activities.

Introduction: A Molecule of Interest

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer unique therapeutic potential. 2,6-Difluoro-3-(methylthio)benzyl alcohol presents such an opportunity. Its structure is a compelling amalgamation of functional groups, each known to independently contribute to significant biological effects. The strategic placement of these moieties suggests a high probability of synergistic or unique pharmacological activities.

The fluorination of aromatic rings is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] The benzyl alcohol scaffold is a known pharmacophore with documented antimicrobial properties.[3][4][5] Furthermore, the introduction of a methylthio group can modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets.[6]

This guide will explore the theoretical underpinnings of the potential biological activities of 2,6-Difluoro-3-(methylthio)benzyl alcohol and provide detailed, actionable experimental protocols for their validation.

Physicochemical Properties and Drug-Likeness Assessment

While experimental determination is pending, the physicochemical properties of 2,6-Difluoro-3-(methylthio)benzyl alcohol can be predicted using computational models. These parameters are crucial for assessing its "drug-likeness" and potential for oral bioavailability.

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | ~190.2 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption and diffusion. |

| LogP (Lipophilicity) | 2.0 - 2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability, crucial for bioavailability.[7] |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Compliant with Lipinski's Rule of Five (≤5), contributing to favorable oral bioavailability.[8] |

| Hydrogen Bond Acceptors | 1 (oxygen), 2 (fluorine) | Compliant with Lipinski's Rule of Five (≤10), influencing solubility and receptor binding. |

| Polar Surface Area (PSA) | ~29.5 Ų | Suggests good potential for cell membrane permeability and oral absorption. |

Predicted Biological Activities and Mechanistic Hypotheses

Potential Anticancer Activity

The presence of a difluorinated aromatic system is a strong indicator of potential anticancer activity. Numerous fluorinated compounds have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[9][10][11][12]

Mechanistic Hypothesis:

The anticancer potential of 2,6-Difluoro-3-(methylthio)benzyl alcohol may arise from several mechanisms:

-

Induction of Apoptosis: Fluorinated compounds have been shown to induce programmed cell death in cancer cells.[11][12] The subject molecule could potentially trigger apoptotic pathways through the activation of caspases and disruption of the mitochondrial membrane potential.

-

Enzyme Inhibition: The fluorinated phenyl ring could act as a mimic of endogenous substrates, leading to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases or aromatase.[9]

-

Modulation of Signaling Pathways: The molecule may interfere with critical signaling pathways that are dysregulated in cancer, such as those involved in cell cycle progression and angiogenesis.

Proposed Experimental Workflow for Anticancer Activity Screening:

Caption: Proposed workflow for evaluating the anticancer potential of 2,6-Difluoro-3-(methylthio)benzyl alcohol.

Potential Antimicrobial Activity

Benzyl alcohol and its derivatives are known for their antimicrobial properties.[3][4][5][13][14] They are often used as preservatives in pharmaceutical formulations due to their bacteriostatic and, at higher concentrations, bactericidal effects.

Mechanistic Hypothesis:

The antimicrobial action of 2,6-Difluoro-3-(methylthio)benzyl alcohol is likely to involve the disruption of microbial cell membranes. The lipophilic nature of the fluorinated benzyl group would facilitate its partitioning into the lipid bilayer of bacterial and fungal cells, leading to:

-

Increased membrane fluidity.

-

Loss of membrane integrity.

-

Leakage of intracellular components.

-

Inhibition of membrane-bound enzymes essential for cellular respiration and transport.

The fluorine and methylthio substituents may enhance this activity by increasing the compound's lipophilicity and altering its electronic properties, potentially leading to a broader spectrum of activity or increased potency compared to unsubstituted benzyl alcohol.

Proposed Experimental Protocol for Antimicrobial Susceptibility Testing:

1. Microorganisms:

- Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

- Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

- Yeast: Candida albicans (ATCC 10231)

2. Method: Broth Microdilution Method (based on CLSI guidelines)

- Prepare a stock solution of 2,6-Difluoro-3-(methylthio)benzyl alcohol in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) in a 96-well microtiter plate.

- Inoculate each well with a standardized suspension of the test microorganism.

- Include positive (microorganism with no compound) and negative (broth only) controls.

- Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

- To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Potential Anti-inflammatory Activity

The structural features of 2,6-Difluoro-3-(methylthio)benzyl alcohol also suggest potential anti-inflammatory properties. Aromatic compounds, particularly those with sulfur-containing moieties like thiophenes, have been investigated for their ability to modulate inflammatory pathways.[15][16]

Mechanistic Hypothesis:

The potential anti-inflammatory effects could be mediated through:

-

Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the synthesis of prostaglandins and leukotrienes, respectively.

-

Modulation of Cytokine Production: It could suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β from immune cells such as macrophages.

-

Interference with Inflammatory Signaling Pathways: The molecule might interfere with intracellular signaling cascades, such as the NF-κB pathway, which plays a central role in the inflammatory response.

Proposed In Vitro Anti-inflammatory Assays:

| Assay | Cell Type | Endpoint Measured | Rationale |

| COX-2 Inhibition Assay | LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) levels (ELISA) | To assess direct inhibition of the COX-2 enzyme. |

| Nitric Oxide (NO) Production Assay | LPS-stimulated RAW 264.7 macrophages | Nitrite concentration (Griess reagent) | To evaluate the inhibition of iNOS, a key inflammatory mediator. |

| Cytokine Release Assay | LPS-stimulated human PBMCs or RAW 264.7 macrophages | Levels of TNF-α, IL-6, IL-1β (ELISA or CBA) | To determine the effect on the production of key pro-inflammatory cytokines. |

| NF-κB Activation Assay | Transfected cell line with NF-κB reporter gene | Luciferase activity | To investigate the inhibition of the NF-κB signaling pathway. |

Synthesis and Characterization

A plausible synthetic route to 2,6-Difluoro-3-(methylthio)benzyl alcohol is outlined below. This proposed pathway is based on standard organic chemistry transformations and would require optimization and characterization at each step.

Caption: A proposed synthetic pathway for 2,6-Difluoro-3-(methylthio)benzyl alcohol.

Characterization:

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, C-F, C-S).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Directions

2,6-Difluoro-3-(methylthio)benzyl alcohol is a molecule with significant, albeit currently unexplored, therapeutic potential. Based on a thorough analysis of its structural components, there is a strong rationale for investigating its anticancer, antimicrobial, and anti-inflammatory activities. The experimental frameworks proposed in this guide provide a clear and logical path for the systematic evaluation of these potential biological effects.

Future research should focus on the synthesis and purification of this compound, followed by the execution of the outlined in vitro screening protocols. Promising results from these initial studies would warrant further investigation into the precise mechanisms of action, structure-activity relationships (SAR) through the synthesis of analogues, and eventual validation in preclinical in vivo models. This molecule represents a promising starting point for a drug discovery program, and its comprehensive biological evaluation is highly encouraged.

References

- Sulaiman, M., Hassan, Y., Taskin-Tok, T., & Noundou, X. S. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488.

- ResearchGate. (n.d.).

- MDPI. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.

- Google Patents. (n.d.). Benzyl alcohol derivatives and their use as antimicrobial agents.

- PMC. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.

- Semantic Scholar. (2020).

- ResearchGate. (2025). (PDF)

- PMC. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line.

- MDPI. (n.d.).

- DergiPark. (2024).

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- Sparrow Chemical. (n.d.). Benzyl Alcohol Series.

- IntechOpen. (2023). Fluorine in drug discovery: Role, design and case studies.

- ResearchGate. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis.

- PubMed. (2021).

- Semantic Scholar. (2021).

- ResearchGate. (n.d.).

- MDPI. (2024). Methyl-Containing Pharmaceuticals.

- PubMed. (2007). The role of fluorine in medicinal chemistry.

- JOCPR. (2023).

- Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

- PubMed. (1987). Benzyl alcohol increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells.

- JOCPR. (2023).

- MDPI. (2024). Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins.

- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.

- Wikipedia. (n.d.). DOx.

- Fingerprint. (n.d.). Effect of dietary aromatic isothiocyanates fed subsequent to the administration of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone on lung tumorigenicity in mice.

- Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production.

- PubMed. (2025). Incorporating alkylthio groups provides potent in vitro anticancer activity to water-soluble and aqueous-stable diiron(I) bis-cyclopentadienyl complexes.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. purerims.smu.ac.za [purerims.smu.ac.za]

- 4. WO2003078367A3 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Incorporating alkylthio groups provides potent in vitro anticancer activity to water-soluble and aqueous-stable diiron(I) bis-cyclopentadienyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

literature review on substituted benzyl alcohols

An In-Depth Technical Guide to Substituted Benzyl Alcohols: Synthesis, Reactivity, and Applications

Foreword

Substituted benzyl alcohols represent a cornerstone of modern organic chemistry and drug development. Their deceptively simple structure—a hydroxyl group attached to a methylene bridge on a substituted benzene ring—belies a rich and complex reactivity profile that has made them indispensable building blocks in a vast array of chemical enterprises. From life-saving pharmaceuticals to advanced polymer systems, the influence of this structural motif is profound. This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind synthetic choices, the logic of reaction mechanisms, and the practical application of these versatile compounds. As a self-validating system, the knowledge contained herein is built upon a foundation of established principles, supported by authoritative references, to empower you in your own research and development endeavors.

The Strategic Importance of the Benzyl Alcohol Scaffold

The benzyl alcohol moiety is more than just a simple functional group; it is a strategic linchpin in molecular design. The interplay between the aromatic ring and the benzylic hydroxyl group confers a unique set of properties:

-

Tunable Reactivity: The electronic nature of the aromatic ring can be modulated through the introduction of various substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) systematically alter the reactivity of the benzylic position, influencing everything from oxidation rates to the stability of carbocation intermediates.[1][2][3]

-

Versatile Synthetic Handle: The hydroxyl group is a gateway to a multitude of chemical transformations. It can be readily oxidized to form aldehydes and carboxylic acids, substituted to introduce halogens or other functional groups, or used in esterification and etherification reactions.[4][5][6]

-

Pharmacological Significance: This structural unit is a common feature in a wide range of biologically active molecules and pharmaceuticals, where it often participates in critical hydrogen bonding interactions with biological targets.[7][8][9] Its applications range from local anesthetics and bacteriostatic preservatives to complex drug scaffolds.[10][11]

Synthetic Methodologies: Accessing the Scaffold

The synthesis of substituted benzyl alcohols is a well-explored field, with numerous methods available to the modern chemist. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability.

Oxidation of Benzylic C-H Bonds

Direct oxidation of the C-H bond in substituted toluenes is an atom-economical approach. However, the primary challenge lies in preventing over-oxidation to the corresponding benzaldehyde or benzoic acid.[12]

-

Mechanism and Rationale: These reactions often proceed via radical mechanisms or proton-coupled electron transfer (PCET).[12][13] The choice of oxidant is critical for selectivity. Milder oxidants are required to stop the reaction at the alcohol stage.

-

Methodology: A notable method employs bis(methanesulfonyl) peroxide as an oxidant, which selectively achieves mono-oxygenation of benzylic C-H bonds.[12][13][14] This approach exhibits broad substrate scope, tolerating various functional groups that are often sensitive to harsher oxidative conditions.[12][13]

Reduction of Carbonyl Compounds

The most traditional and reliable route involves the reduction of substituted benzaldehydes, ketones, or benzoic acid derivatives.

-

Mechanism and Rationale: This involves the nucleophilic addition of a hydride (H⁻) from a reducing agent to the electrophilic carbonyl carbon. The choice of reducing agent depends on the starting material; sodium borohydride (NaBH₄) is sufficient for aldehydes and ketones, while stronger agents like lithium aluminum hydride (LiAlH₄) are needed for carboxylic acids and esters.

-

Self-Validation: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the carbonyl starting material. Infrared (IR) spectroscopy provides a definitive validation of the product, showing the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and the disappearance of the sharp C=O stretch (~1680-1750 cm⁻¹).

Carbon-Carbon Bond Forming Reactions

To construct more complex secondary and tertiary benzyl alcohols, C-C bond formation is essential.

-

Organometallic Addition: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) add to benzaldehydes or aryl ketones to form secondary or tertiary alcohols, respectively.[15]

-

Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions can couple aryl halides with potassium acetoxymethyltrifluoroborate to yield benzyl alcohols.[15] This method offers excellent functional group tolerance.

Asymmetric and Green Synthesis

The demand for enantiomerically pure chiral alcohols, particularly in the pharmaceutical industry, has driven the development of sophisticated asymmetric syntheses.[16]

-

Asymmetric Catalysis: Chiral transition metal catalysts, such as Noyori-type ruthenium complexes, are employed in asymmetric hydrogenation or transfer hydrogenation reactions to produce chiral alcohols with high enantiomeric excess.[17]

-

Biocatalysis: Whole-cell or isolated enzyme systems (e.g., dehydrogenases, reductases) can convert benzaldehydes to benzyl alcohols with remarkable selectivity under mild, aqueous conditions, representing a green and sustainable alternative.[18]

-

Transition-Metal-Free Pathways: Recent advancements include base-mediated radical coupling of aromatic alcohols, avoiding the need for heavy metal catalysts and aligning with the principles of green chemistry.[19][20][21]

| Method | Starting Material | Key Reagents | Advantages | Limitations |

| Benzylic Oxidation | Substituted Toluene | Bis(methanesulfonyl) peroxide, Cu(I) catalysts | Atom economical, direct.[12][13] | Risk of over-oxidation, limited to available toluenes. |

| Carbonyl Reduction | Benzaldehyde, Ketone | NaBH₄, LiAlH₄ | High yields, reliable, simple procedure. | Requires pre-functionalized starting material. |

| Organometallic Addition | Benzaldehyde, Aryl Ketone | Grignard reagents, Organolithiums | Forms C-C bonds, creates 2°/3° alcohols.[15] | Sensitive to acidic protons and moisture. |

| Asymmetric Guerbet Rxn | Racemic 2° Alcohol + 1° Alcohol | Noyori Ru-catalyst, Base | Creates chiral alcohols with high ee.[17] | Requires specific catalyst systems. |

| Biocatalysis | Benzaldehyde | Whole-cells (e.g., G. arilaitensis) | Green, highly selective, mild conditions.[18] | Substrate/product inhibition can occur. |

Reactivity and Mechanistic Insights

The reactivity of a substituted benzyl alcohol is a function of both the hydroxyl group and the benzylic position, heavily influenced by the ring's electronic properties.

Oxidation to Aldehydes and Carboxylic Acids

This is a fundamental transformation in organic synthesis. The ability to selectively oxidize to the aldehyde without proceeding to the carboxylic acid is a common synthetic challenge.

-

Mechanism and Rationale: The reaction proceeds by removal of the hydroxyl proton and the benzylic proton. The stability of the intermediate dictates the reaction rate. Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring generally lead to longer reaction times for complete conversion compared to electron-donating groups (e.g., -OCH₃).[1]

-

Selective Protocols: Catalytic systems using copper(I) iodide, TEMPO, and DMAP under an oxygen atmosphere provide a chemoselective method to oxidize a wide range of benzyl alcohols to their corresponding aldehydes in excellent yields, even in the presence of other oxidizable groups like amines and phenols.[22]

Caption: Oxidation states of the benzylic carbon.

Nucleophilic Substitution: The Role of the Benzyl Cation

The hydroxyl group of a benzyl alcohol can be protonated under acidic conditions, forming a good leaving group (water). Departure of water generates a resonance-stabilized benzylic carbocation. This intermediate is readily attacked by nucleophiles.

-

Mechanism (Sₙ1): This two-step mechanism explains the formation of benzyl halides from benzyl alcohols. The stability of the benzylic carbocation, which is enhanced by electron-donating groups on the ring, facilitates this pathway.[5]

-

Causality in Experimental Choice: When treating a substituted benzyl alcohol with tosyl chloride in pyridine, the outcome—tosylation or chlorination—depends on the electronic nature of the substituents. Electron-rich benzyl alcohols are more likely to undergo chlorination via an Sₙ1-like mechanism, where the intermediate is trapped by chloride, whereas electron-poor systems favor the standard tosylation pathway.[23]

Caption: Generalized Sₙ1 mechanism for benzyl alcohol substitution.

Applications Across Scientific Disciplines

The utility of substituted benzyl alcohols extends far beyond the research lab into industrial and clinical settings.

Pharmaceuticals and Medicinal Chemistry

The benzyl alcohol motif is present in numerous approved drugs, highlighting its privileged status in drug design.

-

Bacteriostatic and Antimicrobial Agents: Benzyl alcohol itself is widely used as a preservative in injectable drugs due to its bacteriostatic properties.[5][9][11] Certain halogenated derivatives, such as 2,4-dichlorobenzyl alcohol and 3,4,5-trichlorobenzyl alcohol, exhibit potent antibacterial and antifungal activity.[24]

-

Therapeutic Scaffolds: Substituted benzyl alcohols serve as key intermediates or final structural components in drugs. For example, some derivatives have shown promising efficacy against various bacterial strains, with molecular docking studies suggesting they bind effectively to key enzymes like glucosamine-6-phosphate synthase.[8] Topical application of benzyl alcohol has also been shown to accelerate wound healing.[10]

| Drug/Compound | Therapeutic Class | Role of Benzyl Alcohol Moiety |

| Benzyl Alcohol | Preservative, Anesthetic | Active ingredient, bacteriostatic agent in formulations.[9][10][11] |

| 2,4-Dichlorobenzyl alcohol | Antiseptic | Active ingredient in throat lozenges for mouth/throat infections.[24] |

| Salbutamol (Albuterol) | Bronchodilator | The hydroxymethylphenyl group is crucial for β₂-adrenergic receptor binding. |

| Tramadol | Analgesic | The molecule contains a hydroxyl group on a substituted aromatic ring, contributing to its activity. |

Materials Science and Industrial Chemistry

-

Epoxy Resin Modifiers: Specific substituted benzyl alcohols with high boiling points are used as reactive modifiers in epoxy resin systems. They reduce the viscosity of the formulation for easier processing while also increasing the reactivity of amine hardeners, contributing to maximal heat resistance in the cured product.[25]

-

Corrosion Inhibitors: In industrial processes like acidizing in the oil and gas industry, formulations containing benzyl quinolinium chloride derivatives act as effective corrosion inhibitors for steel equipment in highly acidic environments.[26][27]

Experimental Protocol: Selective Oxidation of 4-Methoxybenzyl Alcohol to 4-Methoxybenzaldehyde

This protocol describes a self-validating workflow for a common and important transformation, emphasizing the rationale behind each step.

Objective: To selectively oxidize 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde with high conversion and selectivity, avoiding over-oxidation.

Methodology: Copper(I)/TEMPO-catalyzed aerobic oxidation.[22]

Materials:

-

4-Methoxybenzyl alcohol (1 mmol, 138 mg)

-

Copper(I) iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)

-

2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) (0.01 mmol, 1.6 mg, 1 mol%)

-

4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg, 10 mol%)

-

Acetonitrile (CH₃CN), HPLC grade (3 mL)

-

Oxygen (balloon)

Procedure:

-

Reaction Setup (Causality: Inert Atmosphere Initially): To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzyl alcohol, CuI, TEMPO, and DMAP. The use of solid reagents first allows for easy and accurate weighing.

-

Solvent Addition: Add acetonitrile (3 mL). Acetonitrile is chosen for its ability to dissolve the reactants and its relatively high boiling point, though this reaction runs at room temperature.

-

Introduction of Oxidant (Causality: Controlled Oxygen Supply): Seal the flask with a septum. Purge the flask by evacuating and backfilling with oxygen three times. Finally, affix an oxygen-filled balloon to the flask via a needle through the septum. This provides a constant, low-pressure supply of the terminal oxidant (O₂). Molecular oxygen is the ideal green oxidant as its only byproduct is water.[22]

-

Reaction Execution: Stir the mixture vigorously at room temperature. The catalyst system (CuI/DMAP/TEMPO) facilitates the aerobic oxidation.

-

Monitoring (Self-Validation Step 1): Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the reaction mixture against the starting material. The reaction is complete when the starting alcohol spot has completely disappeared and a new, less polar aldehyde spot is dominant. This provides real-time validation of conversion.

-

Workup (Causality: Catalyst and Reagent Removal): Once the reaction is complete (typically 3-5 hours), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. This helps to remove the copper catalyst. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). The organic product will preferentially move into the ethyl acetate layer. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter. These steps ensure the final product is free of water and inorganic salts.

-

Purification (Self-Validation Step 2): Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-methoxybenzaldehyde as a colorless oil. Purity can be re-assessed by TLC.

-

Characterization (Self-Validation Step 3): Confirm the identity and purity of the product using:

-

¹H NMR: Look for the characteristic aldehyde proton singlet around 9.8 ppm and the disappearance of the benzylic CH₂ signal (~4.6 ppm) and the broad OH signal of the starting material.

-

IR Spectroscopy: Confirm the presence of a strong C=O stretch (~1685 cm⁻¹) and the absence of the broad O-H stretch from the starting alcohol.

-

Caption: Self-validating workflow for benzyl alcohol oxidation.

References

-

Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters, 13(1), 132-135. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

-

Wang, Z., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. [Link]

-

ResearchGate. (n.d.). Oxidation of benzyl alcohol, substituted benzyl alcohols and other bulkier alcohols... [Diagram]. [Link]

-

Nguyen, T. H. D., et al. (2024). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Condition. Chalmers University of Technology Research. [Link]

-

Reddy, B. V. S., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 4(4), 468-471. [Link]

-

Groen, M. B. (1995). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

-

Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18351-18355. [Link]

-

Wang, C., et al. (2019). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition, 58(43), 15463-15469. [Link]

-

Nguyen, T. H. D., et al. (2024). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. Chalmers University of Technology Research. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. [Link]

-

Wang, Z., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. [Link]

-

Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18351-18355. [Link]

-

Nguyen, T. H. D., et al. (2024). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ChemistryOpen, 13(5), e202400139. [Link]

-

Smith, A. (2014). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. [Link]

-

Kondratowicz, C. I., et al. (2021). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H₂O₂ Production over Supported Pd-Based Catalysts. ACS Catalysis, 11(19), 12245-12255. [Link]

-

ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? [Link]

-

YouTube. (2023). Sustainable and Green Convergent Electro-Organic Synthesis of Substituted Benzyl Alcohol Derivatives. [Link]

-

ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif [Diagram]. [Link]

-

Abdullahi, M., et al. (2025). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! YouTube. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? [Link]

-

ResearchGate. (n.d.). Synthetic applications of benzylic alcohols. [Diagram]. [Link]

-

ResearchGate. (n.d.). (a) Conversion and selectivity of other substituted benzyl alcohols... [Diagram]. [Link]

-

Faria, N. T., et al. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. Catalysts, 12(5), 522. [Link]

-

Amizara Pharmacy. (2020). Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. [Link]

-

ResearchGate. (n.d.). Substrate scope of polycyclic benzyl alcohol derivatives... [Table]. [Link]

-

ResearchGate. (n.d.). Chemical structures of the benzyl alcohol derivatives under study. [Diagram]. [Link]

-

Carter, D. V., et al. (1958). Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology, 10(1), 149-159. [Link]

-

ResearchGate. (n.d.). Antibacterial activity of benzyl alcohol derivatives... [Table]. [Link]

-

Samiraschem. (n.d.). Benzyl alcohol structure. [Link]

-

Li, Y., et al. (2020). Benzyl alcohol accelerates recovery from Achilles tendon injury, potentially via TGF-β1/Smad2/3 pathway. Injury, 51(7), 1515-1521. [Link]

-

Yang, Z., et al. (2024). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. Journal of Petroleum Technology. [Link]

-

Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756. [Link]

-

Patsnap Synapse. (2024). What is Benzyl Alcohol used for? [Link]

- Use of substituted benzyl alcohols in reactive epoxy systems. (2015).

- Corrosion inhibitor composition. (1986).

- Benzyl alcohol route anisole benzylation reaction green catalysis method. (2016).

-

Muthusamy, R., et al. (2025). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. [Link]

-

ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. [Table]. [Link]

Sources

- 1. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 2. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 6. samiraschem.com [samiraschem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector [pciplindia.com]

- 10. Benzyl alcohol accelerates recovery from Achilles tendon injury, potentially via TGF-β1/Smad2/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 12. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 15. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 17. pcliv.ac.uk [pcliv.ac.uk]

- 18. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.chalmers.se [research.chalmers.se]

- 20. Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions [research.chalmers.se]

- 21. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. US20150337182A1 - Use of substituted benzyl alcohols in reactive epoxy systems - Google Patents [patents.google.com]

- 26. Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process [jpt.spe.org]

- 27. EP0192130B1 - Corrosion inhibitor composition - Google Patents [patents.google.com]

Methodological & Application

Application Note: Chemoselective Oxidation of 2,6-Difluoro-3-(methylthio)benzyl alcohol

Executive Summary

This application note details the chemoselective oxidation of 2,6-Difluoro-3-(methylthio)benzyl alcohol to its corresponding aldehyde, 2,6-Difluoro-3-(methylthio)benzaldehyde .

This transformation presents a classic but critical chemoselectivity challenge in medicinal chemistry and agrochemical synthesis: oxidizing a primary benzylic alcohol in the presence of an oxidatively labile thioether (sulfide) group. Standard strong oxidants (e.g., Permanganate, Chromic Acid, or uncontrolled Hypochlorite) will invariably oxidize the methylthio group (

This guide presents two field-proven protocols selected for their high fidelity in preserving the thioether moiety:

-

Activated Manganese Dioxide (

): The robust, heterogeneous method suitable for intermediate scale-up. -

Swern Oxidation: The low-temperature, homogeneous method offering the highest purity profile.

Strategic Decision Matrix

The choice of oxidant depends heavily on the scale of the reaction and the available equipment. The following decision tree outlines the logical selection process.

Figure 1: Strategic decision matrix for selecting the oxidation protocol based on laboratory capabilities and scale.

Chemoselectivity & Mechanism[1]

The Challenge: Alcohol vs. Sulfide

The oxidation potential of a thioether (sulfide) is often lower than that of a primary alcohol.

-

Target Reaction:

(2e- oxidation) -

Side Reaction:

(Sulfoxide)

Why These Methods Work

- (Radical Mechanism): Manganese dioxide oxidation of benzylic alcohols proceeds via a radical mechanism on the catalyst surface. The benzylic C-H bond is weakened by the aromatic ring (and the fluorine substituents), allowing the alcohol to adsorb, transfer an electron, and release the aldehyde. Thioethers do not adsorb as strongly or undergo this specific radical abstraction under mild conditions [1].

-

Swern (Ionic Mechanism): The active species (dimethylchlorosulfonium ion) reacts with the alcohol to form an alkoxysulfonium salt.[1][2][3] While sulfides can react with the chlorosulfonium species, the reaction with the alcohol is kinetically favored at -78°C. Furthermore, any sulfonium salt formed on the thioether is often reversible or reduced back during the workup, provided the temperature is strictly controlled [2].

Protocol A: Activated Manganese Dioxide ( )[5]

Best For: Small to medium scale (100 mg to 10 g), labs without cryogenics.

Critical Quality Attribute: The "activity" of

Reagents & Stoichiometry

| Component | Equiv. / Conc. | Role |

| Substrate | 1.0 equiv | Starting Material |

| Activated | 10.0 - 20.0 equiv | Oxidant (Surface dependent) |

| Dichloromethane (DCM) | 0.1 M - 0.2 M | Solvent (Non-participating) |

| Celite | N/A | Filtration Aid |

Experimental Procedure

-

Preparation: Dissolve 2,6-Difluoro-3-(methylthio)benzyl alcohol (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

-

Addition: Add Activated

(10 equiv by weight relative to substrate is a good starting rule of thumb, or 10 molar equiv) in one portion.-

Note: The reaction is heterogeneous (black slurry). Efficient stirring is mandatory.

-

-

Reaction: Stir vigorously at Room Temperature (20–25°C) .

-

Monitoring: Check TLC or HPLC every 2 hours. Benzylic alcohols typically convert within 4–16 hours.

-

Boost: If conversion stalls >50%, add another 5 equiv of

. Do not heat above 40°C to avoid sulfur oxidation.

-

-

Workup:

-

Prepare a filter funnel with a pad of Celite.

-

Filter the black slurry through the Celite pad.

-

Rinse the filter cake thoroughly with DCM (the product can adhere to the manganese salts).

-

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting oil/solid is usually pure enough for the next step.

-

Yield Expectation: 85–95%.

-

Protocol B: Swern Oxidation[6]

Best For: Scale-up (>10 g), GMP environments, high-precision requirements. Safety Warning: Releases Carbon Monoxide (CO) and Dimethyl Sulfide (DMS - stench). Must be performed in a well-ventilated fume hood.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 equiv | Starting Material |

| Oxalyl Chloride | 1.2 equiv | Activator |

| DMSO | 2.4 equiv | Oxidant Source |

| Triethylamine (TEA) | 5.0 equiv | Base (Decomposition) |

| DCM | 0.1 M | Solvent |

Experimental Procedure

-

Activation (The "Swern Reagent"):

-

Cool a solution of Oxalyl Chloride (1.2 equiv) in dry DCM to -78°C (dry ice/acetone bath).

-

Add DMSO (2.4 equiv) dropwise over 15 minutes. Control exotherm.

-

Stir for 15–20 minutes at -78°C. The active chlorosulfonium species is now formed.

-

-

Substrate Addition:

-

Dissolve 2,6-Difluoro-3-(methylthio)benzyl alcohol (1.0 equiv) in a minimum volume of DCM.

-

Add this solution dropwise to the cold Swern reagent, maintaining the internal temperature below -60°C .

-

Stir for 30–45 minutes at -78°C.

-